

Isoliquiritin Apioside: In Vivo Therapeutic Efficacy in Acute Lung Injury

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Compound of Interest

Compound Name: *Isoliquiritin Apioside*

Cat. No.: B183306

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A Comparative Guide for Researchers

This guide provides an objective comparison of the in vivo therapeutic effects of **Isoliquiritin Apioside** (ISLA) in a preclinical model of acute lung injury (ALI). The data presented is based on a study investigating ISLA's efficacy against intestinal ischemia/reperfusion (I/R)-induced ALI in mice. The primary comparison is between ISLA-treated groups and an untreated I/R control group, highlighting the compound's protective mechanisms.

Performance Comparison: Isoliquiritin Apioside vs. Control in I/R-Induced Acute Lung Injury

The following tables summarize the quantitative data from in vivo experiments, demonstrating the therapeutic effects of ISLA.

Table 1: Key Efficacy Parameters

Parameter	Sham Group	I/R Model Group (Control)	I/R + ISLA (20 mg/kg)	I/R + ISLA (50 mg/kg)
Lung Injury Score	Minimal	Severe	Significantly Reduced	More Significantly Reduced
Lung Wet/Dry Ratio	Normal	Significantly Increased	Significantly Reduced	More Significantly Reduced
Myeloperoxidase (MPO) Activity	Baseline	Significantly Increased	Significantly Reduced	More Significantly Reduced
Total Protein in BALF	Low	Significantly Increased	Significantly Reduced	More Significantly Reduced
Total Cells in BALF	Low	Significantly Increased	Significantly Reduced	More Significantly Reduced
Neutrophils in BALF	Low	Significantly Increased	Significantly Reduced	More Significantly Reduced

Table 2: Biomarker Modulation in Lung Tissue

Biomarker	Sham Group	I/R Model Group (Control)	I/R + ISLA (20 mg/kg)	I/R + ISLA (50 mg/kg)
Hif-1 α Protein Expression	Low	Significantly Upregulated	Significantly Downregulated	More Significantly Downregulated
HO-1 Protein Expression	Baseline	Significantly Upregulated	Significantly Downregulated	More Significantly Downregulated
Ptgs2 mRNA Level	Baseline	Significantly Increased	Significantly Decreased	More Significantly Decreased
Acsl4 mRNA Level	Baseline	Significantly Increased	Significantly Decreased	More Significantly Decreased
Gpx4 mRNA Level	Baseline	Significantly Decreased	Significantly Increased	More Significantly Increased

Experimental Protocols

1. Animal Model of Intestinal I/R-Induced Acute Lung Injury

- Animals: Male C57BL/6 mice.
- Procedure:
 - Mice were anesthetized.
 - A midline laparotomy was performed to expose the superior mesenteric artery (SMA).
 - The SMA was occluded with a non-traumatic microvascular clamp for 60 minutes to induce intestinal ischemia.

- The clamp was then removed to allow for 60 minutes of reperfusion.
- The sham group underwent the same surgical procedure without SMA occlusion.
- Treatment:
 - **Isoliquiritin Apioside** (20 mg/kg and 50 mg/kg) was administered orally once daily for 7 consecutive days prior to the I/R procedure.[\[1\]](#)
 - The control group received the vehicle.

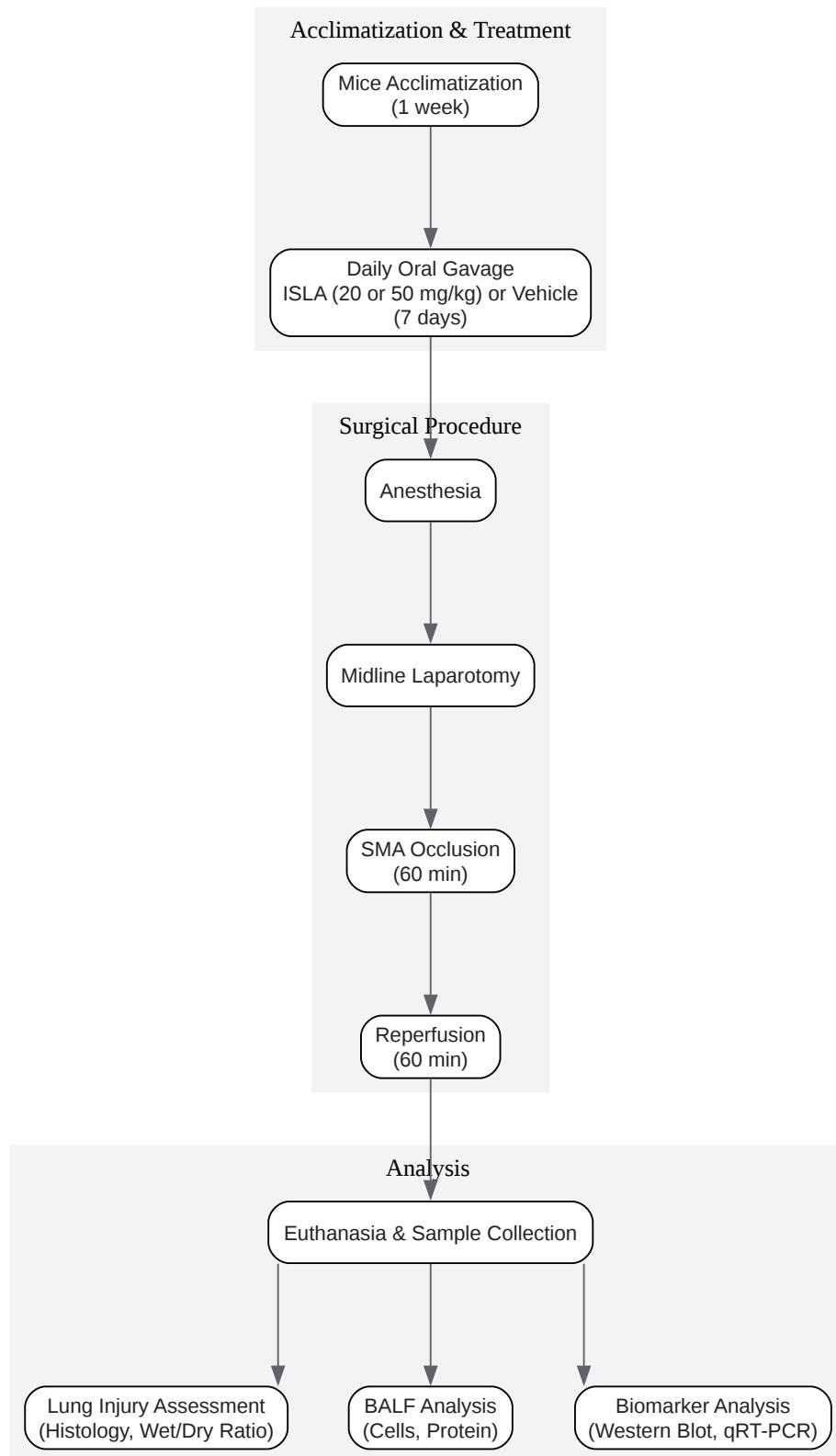
2. Assessment of Lung Injury

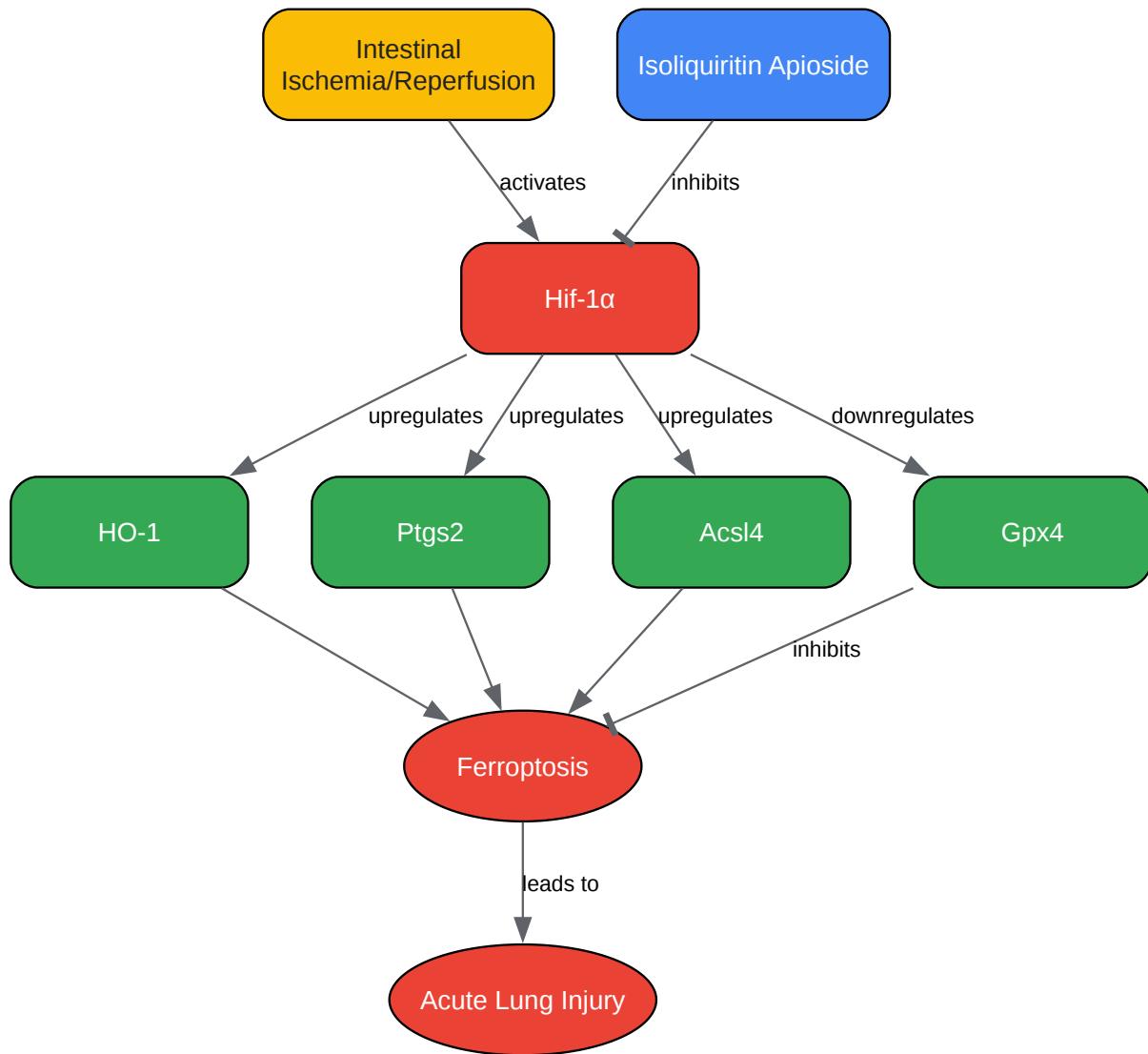
- Histopathological Examination: Lung tissues were collected, fixed in 4% paraformaldehyde, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A lung injury score was determined based on alveolar congestion, hemorrhage, edema, and inflammatory cell infiltration.
- Lung Edema (Wet/Dry Weight Ratio): The wet weight of the right upper lung lobe was measured immediately after collection. The lobe was then dried in an oven at 60°C for 48 hours to obtain the dry weight. The wet/dry ratio was calculated as an indicator of pulmonary edema.
- Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, was measured in lung tissue homogenates using a commercial MPO assay kit.
- Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs were lavaged with phosphate-buffered saline. The collected BALF was centrifuged, and the supernatant was used to measure total protein concentration. The cell pellet was resuspended to determine the total and differential cell counts.

3. Biomarker Analysis

- Western Blot: Total protein was extracted from lung tissues to determine the expression levels of Hif-1 α and HO-1.
- Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from lung tissues to measure the mRNA expression levels of Ptgs2, AcsL4, and Gpx4.

Visualized Experimental Workflow and Signaling Pathway



[Click to download full resolution via product page](#)*In vivo experimental workflow for assessing ISLA's therapeutic effects.*[Click to download full resolution via product page](#)*Signaling pathway of ISLA in mitigating I/R-induced acute lung injury.*

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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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